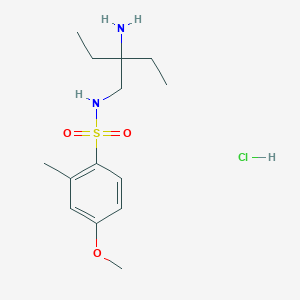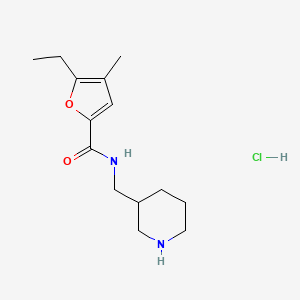
N-(2-amino-2-ethylbutyl)-4-methoxy-2-methylbenzenesulfonamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-amino-2-ethylbutyl)-4-methoxy-2-methylbenzenesulfonamide;hydrochloride, also known as AEBSF, is a serine protease inhibitor that has been widely used in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it an important tool in many different areas of study. In
Mechanism of Action
N-(2-amino-2-ethylbutyl)-4-methoxy-2-methylbenzenesulfonamide;hydrochloride acts as a competitive inhibitor of serine proteases by binding to the active site of the enzyme. This prevents the substrate from binding and being cleaved by the enzyme. This compound has been shown to be a reversible inhibitor, meaning that its effect can be reversed by removing the inhibitor from the system.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activation of the complement system, a key component of the immune system. This compound has also been shown to inhibit the release of cytokines, which are important signaling molecules in the immune response. In addition, this compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tissue remodeling and wound healing.
Advantages and Limitations for Lab Experiments
N-(2-amino-2-ethylbutyl)-4-methoxy-2-methylbenzenesulfonamide;hydrochloride has several advantages as a research tool. It is a specific inhibitor of serine proteases, making it a valuable tool in the study of protease function and regulation. This compound is also a reversible inhibitor, which allows for the study of protease activity under different conditions. However, this compound has some limitations as well. It may not be effective against all serine proteases, and its effect may be influenced by factors such as pH and temperature.
Future Directions
There are several future directions for research on N-(2-amino-2-ethylbutyl)-4-methoxy-2-methylbenzenesulfonamide;hydrochloride. One area of interest is the study of its effects on different proteases and in different biological systems. Another area of interest is the development of new inhibitors based on the structure of this compound. Finally, there is a need for further research on the potential therapeutic applications of this compound, particularly in the areas of inflammation and cancer.
Conclusion:
In conclusion, this compound is a valuable tool in scientific research as a serine protease inhibitor. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. This compound has the potential to contribute to a better understanding of protease function and regulation, and may have therapeutic applications in the future.
Synthesis Methods
N-(2-amino-2-ethylbutyl)-4-methoxy-2-methylbenzenesulfonamide;hydrochloride can be synthesized through a multistep process starting from 4-methoxy-2-methylbenzenesulfonyl chloride and 2-amino-2-ethylbutanol. The reaction involves the formation of an amide bond between the sulfonyl chloride and the amine group of 2-amino-2-ethylbutanol. The resulting intermediate is then treated with hydrochloric acid to form the final product, this compound hydrochloride.
Scientific Research Applications
N-(2-amino-2-ethylbutyl)-4-methoxy-2-methylbenzenesulfonamide;hydrochloride has been widely used in scientific research as a serine protease inhibitor. It has been shown to inhibit a variety of proteases, including trypsin, chymotrypsin, and thrombin. This makes it a valuable tool in the study of protease function and regulation.
properties
IUPAC Name |
N-(2-amino-2-ethylbutyl)-4-methoxy-2-methylbenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3S.ClH/c1-5-14(15,6-2)10-16-20(17,18)13-8-7-12(19-4)9-11(13)3;/h7-9,16H,5-6,10,15H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADFOXGRCPFUMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CNS(=O)(=O)C1=C(C=C(C=C1)OC)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(5-Bromo-4-methylpyridin-2-yl)-methylamino]-2-methylpropan-2-ol](/img/structure/B7640848.png)
![N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-5-fluoro-N-methylpyridine-3-carboxamide](/img/structure/B7640859.png)
![5-[(1-Hydroxycyclopentyl)methyl-methylamino]pyridine-2-carbonitrile](/img/structure/B7640874.png)
![[1-(Aminomethyl)cyclopentyl]-[4-(aminomethyl)piperidin-1-yl]methanone](/img/structure/B7640882.png)
![3,7-dimethyl-N-[3-(pyridin-3-ylmethylamino)propyl]-1-benzofuran-2-carboxamide;hydrochloride](/img/structure/B7640894.png)



![N-[4-(dimethylamino)-3,3-dimethylbutan-2-yl]-3-(1,3-dioxolan-2-yl)benzamide](/img/structure/B7640925.png)
![1-[2-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-difluorophenyl)ethanone;hydrochloride](/img/structure/B7640932.png)
![2-[(5-Methylpyrimidin-2-yl)sulfonylmethyl]-4-(trifluoromethyl)-1,3-thiazole](/img/structure/B7640939.png)

